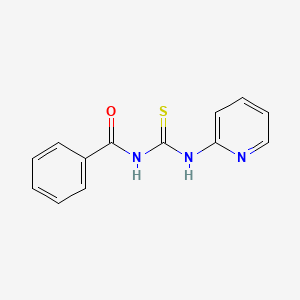

1-Benzoyl-3-(2-pyridyl)-2-thiourea

Beschreibung

The exact mass of the compound 1-Benzoyl-3-(2-pyridyl)-2-thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzoyl-3-(2-pyridyl)-2-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoyl-3-(2-pyridyl)-2-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(pyridin-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBLAGJAUXZQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197725 | |

| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-86-2 | |

| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4921-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZOYL-N'-(2-PYRIDINYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XTE4E1837 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzoyl-3-(2-pyridyl)-2-thiourea

Introduction

In the landscape of medicinal and coordination chemistry, thiourea derivatives represent a class of compounds with remarkable versatility and a broad spectrum of biological activities.[1][2] Among these, N-acylthioureas, particularly 1-Benzoyl-3-(2-pyridyl)-2-thiourea, have garnered significant attention. This guide provides a comprehensive technical overview of 1-Benzoyl-3-(2-pyridyl)-2-thiourea, detailing its synthesis, structural characteristics, spectroscopic properties, and proven applications. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this molecule.

1-Benzoyl-3-(2-pyridyl)-2-thiourea, with the molecular formula C₁₃H₁₁N₃OS, integrates a benzoyl group, a flexible thiourea linker, and a pyridyl moiety.[3] This specific combination of functional groups imparts a rich chemical profile, making it an excellent chelating agent and a promising scaffold for drug design.[4][5] The presence of nitrogen, oxygen, and sulfur atoms as donor sites facilitates coordination with a variety of metal ions, leading to the formation of stable metal complexes with potentially enhanced biological efficacy.[6]

Molecular Structure and Conformation

The structural integrity of 1-Benzoyl-3-(2-pyridyl)-2-thiourea is central to its chemical behavior. X-ray crystallographic studies of analogous compounds, such as 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, reveal a common cis-trans configuration with respect to the positions of the benzoyl and pyridyl groups relative to the sulfur atom across the thiourea C-N bonds.[7]

A key structural feature is the formation of an intramolecular hydrogen bond between the N-H proton of the thiourea backbone and the carbonyl oxygen of the benzoyl group.[8][9] This interaction results in a pseudo-six-membered ring, which imparts significant planarity and stability to the molecule.[8] Intermolecular hydrogen bonding, often involving the thione sulfur and the other N-H proton, can also occur, leading to the formation of extended supramolecular structures in the solid state.[7][8]

Caption: Molecular structure of 1-Benzoyl-3-(2-pyridyl)-2-thiourea with intramolecular hydrogen bonding.

Synthesis Protocol

The synthesis of 1-Benzoyl-3-(2-pyridyl)-2-thiourea is typically achieved through a straightforward and high-yielding condensation reaction. The general methodology involves the in-situ generation of benzoyl isothiocyanate, which subsequently reacts with 2-aminopyridine.

Experimental Protocol:

-

Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (1 equivalent) in a dry solvent such as acetone or dichloromethane is treated with ammonium thiocyanate or potassium thiocyanate (1 to 1.5 equivalents).[8] The reaction mixture is typically stirred at room temperature or gently refluxed to facilitate the formation of benzoyl isothiocyanate.

-

Condensation Reaction: To the freshly prepared solution of benzoyl isothiocyanate, a solution of 2-aminopyridine (1 equivalent) in the same solvent is added dropwise.[7]

-

Reaction Completion and Isolation: The reaction is stirred for a specified period, often for 1 hour, and monitored by thin-layer chromatography.[7] Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.[7]

-

Purification: The resulting solid is collected by filtration, washed with a cold mixture of ethanol and distilled water, and then dried under vacuum.[7] Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain the pure 1-Benzoyl-3-(2-pyridyl)-2-thiourea.

Caption: General workflow for the synthesis of 1-Benzoyl-3-(2-pyridyl)-2-thiourea.

Spectroscopic and Physicochemical Properties

The structural characterization of 1-Benzoyl-3-(2-pyridyl)-2-thiourea relies heavily on various spectroscopic techniques. The data obtained from these methods are indispensable for confirming the identity and purity of the synthesized compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃OS | [3][10] |

| Molecular Weight | 257.31 g/mol | [3][11] |

| Melting Point | 144 °C | [10] |

| Appearance | White precipitate/solid | [7] |

| IUPAC Name | N-(pyridin-2-ylcarbamothioyl)benzamide | [3] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-Benzoyl-3-(2-pyridyl)-2-thiourea exhibits characteristic absorption bands that are diagnostic of its functional groups. Key vibrational frequencies for related benzoylthiourea derivatives typically appear in the following regions:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure in solution.

-

¹H NMR: In a typical spectrum recorded in DMSO-d₆, the two N-H protons appear as downfield singlets.[8][11] The aromatic protons of the benzoyl and pyridyl rings resonate in the aromatic region, typically between 6.75-8.74 ppm, with characteristic splitting patterns.[8][12]

-

¹³C NMR: The carbon signals for the carbonyl (C=O) and thione (C=S) groups are particularly informative, appearing at approximately 170 ppm and 180 ppm, respectively.[7] The remaining aromatic carbons resonate in their expected regions.

-

-

UV-Visible Spectroscopy: The electronic spectrum, usually recorded in a suitable organic solvent, shows absorption bands corresponding to n→π* and π→π* transitions within the molecule, typically in the range of 205-287 nm for similar compounds.[7]

Applications in Research and Development

The unique structural and electronic properties of 1-Benzoyl-3-(2-pyridyl)-2-thiourea and its derivatives make them valuable in several scientific domains.

Coordination Chemistry

As versatile ligands, benzoylthioureas readily form stable complexes with a wide range of transition metals, including copper, nickel, cobalt, and platinum.[4][13] The coordination can occur in a monodentate or bidentate fashion, typically involving the sulfur and carbonyl oxygen atoms, leading to the formation of mononuclear or polynuclear complexes.[5] These metal complexes are of significant interest due to their potential catalytic and biological activities.[4]

Drug Development and Biological Activity

Thiourea derivatives are a cornerstone in the development of new therapeutic agents due to their broad pharmacological profile.[2][14] Research has demonstrated that compounds based on the benzoylthiourea scaffold exhibit a wide array of biological activities:

-

Antimicrobial and Antifungal Activity: Numerous studies have reported the potent antibacterial and antifungal properties of benzoylthiourea derivatives.[1][12][13] Their mechanism of action is often linked to their ability to chelate essential metal ions or disrupt cellular processes in microorganisms.

-

Anticancer and Antitumor Properties: The anticancer potential of this class of compounds is an active area of research.[2][15] They have shown cytotoxicity against various cancer cell lines, and their metal complexes sometimes exhibit enhanced activity.[2][4]

-

Antiprotozoal Activity: Benzoylthiourea derivatives have shown promising activity against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease.[14]

The biological activity can be fine-tuned by modifying the substituents on the benzoyl and pyridyl rings, offering a strategic approach for lead optimization in drug discovery programs.

Conclusion

1-Benzoyl-3-(2-pyridyl)-2-thiourea is a molecule of significant scientific interest, underpinned by its accessible synthesis, stable and predictable molecular structure, and rich coordination chemistry. Its proven and potential applications in medicinal chemistry, particularly as a scaffold for antimicrobial and anticancer agents, highlight its importance for researchers and drug development professionals. This guide has provided a technical foundation for understanding and utilizing the chemical properties of this versatile compound in advanced research and development endeavors.

References

-

Pop, R., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PMC - PubMed Central. [Link]

-

Yusof, M. S. M., et al. (2006). 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Tavares, E. R., et al. (2023). Antiprotozoal Activity of Benzoylthiourea Derivatives against Trypanosoma cruzi: Insights into Mechanism of Action. PubMed Central. [Link]

-

Illane, N., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Proceedings of Chemical Biological and Environmental Engineering. [Link]

-

Yeşilkaynak, T., et al. (2022). Synthesis of new thiourea derivatives and metal complexes. KSU BAP. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoylthiourea. PubChem Compound Database. [Link]

-

Wiley/SpectraBase. (n.d.). 1-benzoyl-3-(2-pyridyl)-2-thiourea. SpectraBase. [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2023). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Proceedings of International Conference on Applied Innovation in IT. [Link]

-

Li, G., et al. (2013). Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Asian Journal of Chemistry. [Link]

-

Gaye, M., et al. (2017). A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac-[Re(CO)3]+ core. ZORA (Zurich Open Repository and Archive). [Link]

-

Request PDF. (n.d.). Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt. ResearchGate. [Link]

-

Arslan, H., et al. (2009). 1-Benzyl-3-(2-furoyl)thiourea. PMC - NIH. [Link]

-

Request PDF. (n.d.). Synthesis, characterization, speciation and biological studies on metal chelates of 1-benzoyl(1,2,4-triazol-3-yl)thiourea. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzoyl-N'-(2-pyridinyl)thiourea. PubChem Compound Database. [Link]

Sources

- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Benzoyl-N'-(2-pyridinyl)thiourea | C13H11N3OS | CID 708470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bap.ksu.edu.tr [bap.ksu.edu.tr]

- 5. DSpace-CRIS [zora.uzh.ch]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. 1-Benzyl-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. parchem.com [parchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antiprotozoal Activity of Benzoylthiourea Derivatives against Trypanosoma cruzi: Insights into Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. International Conference on Applied Innovations in IT [icaiit.org]

An In-depth Technical Guide to the Synthesis of N-(pyridin-2-ylcarbamothioyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(pyridin-2-ylcarbamothioyl)benzamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. The document details a robust and widely adopted two-step, one-pot synthesis methodology, commencing with the in-situ generation of benzoyl isothiocyanate. A thorough explanation of the underlying reaction mechanisms, a step-by-step experimental protocol, and a summary of key characterization data are presented. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure procedural accuracy and reproducibility.

Introduction and Significance

N-(pyridin-2-ylcarbamothioyl)benzamide (CAS No. 4921-86-2) is a member of the N-acylthiourea class of compounds, which are recognized for their broad spectrum of biological activities.[1] The unique structural arrangement, featuring a benzoyl group, a thiourea linker, and a pyridine moiety, imparts a range of pharmacologically relevant properties. These include potential applications as antibacterial, antifungal, and anticancer agents.[2] The ability to readily synthesize this scaffold makes it an attractive starting point for the development of novel therapeutic agents through structural modification. This guide will focus on the most common and efficient pathway for its laboratory-scale synthesis.

Core Synthesis Pathway: A Two-Step, One-Pot Approach

The predominant and most efficient method for synthesizing N-(pyridin-2-ylcarbamothioyl)benzamide involves a two-step, one-pot reaction. This approach is favored for its operational simplicity and good to excellent yields. The process begins with the formation of a reactive intermediate, benzoyl isothiocyanate, which is then immediately reacted with 2-aminopyridine without the need for isolation.

The overall reaction scheme can be summarized as follows:

Step 1: In-situ preparation of Benzoyl Isothiocyanate

Benzoyl chloride reacts with a thiocyanate salt, typically ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent such as acetone.[2] This is a nucleophilic acyl substitution reaction where the thiocyanate ion displaces the chloride ion from the benzoyl chloride.

Step 2: Nucleophilic addition of 2-aminopyridine

The freshly prepared solution of benzoyl isothiocyanate is then treated with 2-aminopyridine. The primary amine of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the final N-(pyridin-2-ylcarbamothioyl)benzamide product.

Below is a visual representation of the synthesis workflow:

Delving into the Reaction Mechanism

A deeper understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Formation of Benzoyl Isothiocyanate: The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield benzoyl isothiocyanate. The precipitation of the inorganic salt (e.g., ammonium chloride) helps to drive this equilibrium forward.[2]

-

Formation of N-(pyridin-2-ylcarbamothioyl)benzamide: The nitrogen atom of the primary amine group in 2-aminopyridine possesses a lone pair of electrons and acts as a nucleophile. It attacks the central carbon atom of the isothiocyanate group (-N=C=S), which is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This nucleophilic addition results in the formation of a zwitterionic intermediate, which rapidly undergoes proton transfer to yield the stable thiourea product.

The mechanistic pathway is illustrated in the following diagram:

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents:

-

Benzoyl chloride (Reagent grade, ≥99%)

-

Ammonium thiocyanate (ACS reagent, ≥97.5%)

-

2-Aminopyridine (ReagentPlus®, 99%)

-

Anhydrous Acetone (≥99.8%)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Safety Precautions:

-

Benzoyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

-

Benzoyl isothiocyanate is toxic and a skin irritant. Avoid inhalation and contact with skin.[2]

-

Acetone is highly flammable. Ensure no open flames are present.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Procedure:

-

Preparation of Benzoyl Isothiocyanate Solution (in-situ):

-

In a 500 mL round-bottom flask, dissolve 0.1 mol of ammonium thiocyanate in 150 mL of anhydrous acetone.

-

Stir the solution vigorously using a magnetic stirrer.

-

Slowly add 0.1 mol of benzoyl chloride to the solution from a dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and a white precipitate of ammonium chloride will form.[3]

-

After the addition is complete, gently reflux the mixture for 30-60 minutes to ensure the reaction goes to completion.[2]

-

Cool the reaction mixture to room temperature.

-

-

Synthesis of N-(pyridin-2-ylcarbamothioyl)benzamide:

-

Filter the reaction mixture by suction to remove the precipitated ammonium chloride. Wash the precipitate with a small amount of dry acetone. The resulting filtrate contains the benzoyl isothiocyanate and should be used immediately.[2]

-

In a separate beaker, dissolve 0.1 mol of 2-aminopyridine in 100 mL of anhydrous acetone.

-

Slowly add the 2-aminopyridine solution to the freshly prepared benzoyl isothiocyanate filtrate with continuous stirring.

-

Stir the reaction mixture at room temperature for 2-3 hours. The product may begin to precipitate during this time.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

-

Characterization Data

The structural confirmation of the synthesized N-(pyridin-2-ylcarbamothioyl)benzamide is achieved through various spectroscopic techniques. The following table summarizes the expected characterization data, based on closely related structures found in the literature.[3]

| Technique | Expected Observations |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Expected to be in the range of 160-170 °C, similar to methylated analogs which melt around 165 °C.[3] |

| FT-IR (cm⁻¹) | ~3240 (N-H stretching), ~1680 (C=O stretching, amide I), ~1540 (C=N stretching and N-H bending), ~1330 (C-N stretching), ~1150 (C=S stretching).[3] |

| ¹H NMR (ppm) | Two distinct signals for the N-H protons are expected, one around δ 9.1 and a more downfield signal around δ 13.0, indicative of intramolecular hydrogen bonding.[3] Aromatic protons of the benzoyl and pyridyl rings would appear in the δ 7.0-8.5 region. |

| ¹³C NMR (ppm) | The carbonyl carbon (C=O) is expected around δ 168-170, and the thiocarbonyl carbon (C=S) should appear further downfield, around δ 180. Aromatic carbons will resonate in the δ 120-150 range. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₃H₁₁N₃OS (257.31 g/mol ) should be observed. |

Conclusion

This guide has outlined a reliable and efficient synthesis pathway for N-(pyridin-2-ylcarbamothioyl)benzamide, a compound of significant interest in medicinal chemistry. By providing a detailed experimental protocol, mechanistic insights, and expected characterization data, this document serves as a valuable resource for researchers and scientists. The presented one-pot synthesis method is both practical for laboratory-scale production and amenable to further optimization, facilitating the exploration of this important class of heterocyclic compounds.

References

- BenchChem. (2025).

- Guidechem. (n.d.).

-

ResearchGate. (2016). The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. [Link]

- Google Patents. (1972).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Role of N-(pyridin-2-ylcarbamothioyl)benzamide in Modern Synthesis.

Sources

Physical characteristics of N-Benzoyl-N'-(2-pyridinyl)thiourea

An In-depth Technical Guide to the Physical Characteristics of N-Benzoyl-N'-(2-pyridinyl)thiourea

Executive Summary

N-Benzoyl-N'-(2-pyridinyl)thiourea, a member of the N-acylthiourea class of compounds, is a molecule of significant interest due to its versatile role as an intermediate in the synthesis of various heterocyclic compounds and its potential applications in coordination chemistry and drug development.[1][2] Its unique structural arrangement, featuring both potent hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygen, thione sulfur, and pyridinyl nitrogen), dictates its physical properties and molecular interactions. This guide provides a comprehensive analysis of the core physical characteristics of N-Benzoyl-N'-(2-pyridinyl)thiourea, grounded in experimental data from crystallographic and spectroscopic studies. We will delve into the synthesis, molecular conformation, hydrogen bonding motifs, and spectroscopic signatures that define this compound, offering field-proven insights and detailed protocols for its characterization.

Molecular Structure and Conformation

N-Benzoyl-N'-(2-pyridinyl)thiourea, with the IUPAC name N-(pyridin-2-ylcarbamothioyl)benzamide and molecular formula C₁₃H₁₁N₃OS, possesses a non-planar molecular structure.[3][4] The molecule's conformation is significantly influenced by a strong intramolecular hydrogen bond, which creates a pseudo-six-membered ring.[4][5][6] This interaction is a defining feature, impacting the compound's chemical reactivity and intermolecular associations.

Caption: 2D Structure of N-Benzoyl-N'-(2-pyridinyl)thiourea.

Synthesis and Purification

The synthesis of N-Benzoyl-N'-(2-pyridinyl)thiourea is reliably achieved through a one-pot reaction, which is a testament to its efficiency.[5] The methodology hinges on the in-situ generation of benzoyl isothiocyanate.

Causality of Experimental Choices

The reaction is typically performed in an anhydrous solvent like acetone or acetonitrile.[1][7] The choice of an anhydrous medium is critical; benzoyl isothiocyanate is highly reactive and susceptible to hydrolysis, which would lead to the formation of unwanted byproducts and significantly lower the yield. The isothiocyanate intermediate is not isolated but is directly reacted with 2-aminopyridine. The nucleophilic amine group of 2-aminopyridine readily attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea linkage.

Experimental Protocol: Synthesis

-

Step 1: Formation of Benzoyl Isothiocyanate. To a solution of ammonium thiocyanate (or potassium thiocyanate) in anhydrous acetone, an equimolar amount of benzoyl chloride is added dropwise with continuous stirring.[7] The mixture is gently refluxed for approximately 30 minutes to ensure the complete formation of benzoyl isothiocyanate.

-

Step 2: Formation of the Thiourea Derivative. A solution containing an equimolar amount of 2-aminopyridine in the same anhydrous solvent is added gradually to the reaction mixture.[5][7]

-

Step 3: Reaction Completion and Isolation. The resulting mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solution is then cooled and poured onto crushed ice to precipitate the crude product.[7]

-

Step 4: Purification. The solid precipitate is collected via filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent system, such as an ethanol/dichloromethane mixture, to yield the final product as a crystalline solid.[7][8]

Sources

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Benzoyl-N'-(2-pyridinyl)thiourea | C13H11N3OS | CID 708470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. curresweb.com [curresweb.com]

- 8. N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 4-Androstene-3,17-dione

A Note on Chemical Identification: The initial query for CAS 4921-86-2 identifies the compound 1-Benzoyl-3-(2-pyridyl)-2-thiourea. However, the detailed requirements of this guide, focusing on in-depth spectroscopic analysis for an audience of research scientists, strongly suggest an interest in a more complex natural product. It is presumed that the intended topic is the structure elucidation of the foundational steroid, 4-Androstene-3,17-dione (CAS: 63-05-8) . This guide will proceed with this well-documented and structurally significant molecule.

Introduction

4-Androstene-3,17-dione is an endogenous steroid hormone and a key intermediate in the biosynthesis of androgens and estrogens.[1][2] Its tetracyclic carbon skeleton, featuring a conjugated ketone system and specific stereochemistry, presents an excellent case study for the principles of modern structure elucidation. This guide provides a detailed walkthrough of the analytical workflow, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy is synergistically employed to unequivocally determine its molecular structure.

The Elucidation Workflow: A Multi-faceted Approach

The process of structure elucidation is not linear but rather an iterative process of hypothesis generation and validation. The workflow for a molecule like 4-Androstene-3,17-dione involves a logical progression from determining the molecular formula to piecing together the connectivity and stereochemistry of the molecule.

Caption: The logical workflow for the structure elucidation of 4-Androstene-3,17-dione.

Part 1: Establishing the Molecular Blueprint with Mass Spectrometry

The initial and critical step in any structure elucidation is to determine the molecular weight and, from that, the molecular formula of the unknown compound. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 4-Androstene-3,17-dione is prepared in a volatile solvent such as methanol or dichloromethane.

-

Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation and Insights

The mass spectrum of 4-Androstene-3,17-dione provides several key pieces of information:

-

Molecular Ion Peak (M•+): The peak with the highest m/z value that corresponds to the intact molecule minus one electron. For 4-Androstene-3,17-dione, the molecular ion peak is observed at m/z 286 , which corresponds to the molecular formula C19H26O2 .[3]

-

Degree of Unsaturation: With the molecular formula established, the degree of unsaturation can be calculated using the formula: DU = C + 1 - (H/2) - (X/2) + (N/2). For C19H26O2, the degree of unsaturation is 7. This indicates the presence of rings and/or double bonds.

-

Fragmentation Pattern: The fragmentation pattern provides clues about the structural motifs within the molecule. Key fragments for 4-Androstene-3,17-dione include:

-

m/z 244: Loss of a ketene molecule (CH2=C=O) from the A-ring.

-

m/z 124: A characteristic fragment resulting from the cleavage of the B-ring, which is indicative of the Δ4-3-keto steroid structure.[1]

-

| Ion (m/z) | Proposed Fragment | Significance |

| 286 | [M]•+ | Molecular Ion, confirms molecular weight |

| 244 | [M - C2H2O]•+ | Loss of ketene from A-ring |

| 124 | [C8H12O]•+ | Characteristic B-ring cleavage fragment |

Part 2: Identifying Key Functional Groups with Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies, we can deduce the types of bonds present.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate, or dissolved in a suitable solvent (e.g., chloroform).

-

Analysis: The sample is placed in the path of an infrared beam, and the transmitted light is measured by a detector.

-

Spectrum Generation: A Fourier transform is applied to the interferogram to generate the IR spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Insights

The IR spectrum of 4-Androstene-3,17-dione will exhibit characteristic absorption bands that confirm the presence of its key functional groups:

-

~1740 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the five-membered ring ketone at C-17.

-

~1665 cm⁻¹: A strong absorption band for the C=O stretching vibration of the α,β-unsaturated ketone in the A-ring. The conjugation lowers the stretching frequency compared to a saturated ketone.

-

~1615 cm⁻¹: An absorption band for the C=C stretching vibration of the conjugated double bond in the A-ring.

-

~2850-3000 cm⁻¹: A series of bands due to the C-H stretching vibrations of the alkane backbone.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1740 | C=O stretch | Saturated ketone (C-17) |

| ~1665 | C=O stretch | α,β-unsaturated ketone (C-3) |

| ~1615 | C=C stretch | Alkene (C-4) |

| ~2850-3000 | C-H stretch | Alkane |

Part 3: Assembling the Puzzle with Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the complete assignment of all protons and carbons and establishes their connectivity.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

¹H NMR: A proton NMR spectrum is acquired to determine the chemical environment and multiplicity of all the protons in the molecule.

-

¹³C NMR: A carbon-13 NMR spectrum is acquired to determine the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

-

Data Interpretation and Insights

The ¹H NMR spectrum of 4-Androstene-3,17-dione reveals several key signals:

-

~5.7 ppm (singlet, 1H): This downfield signal is characteristic of the vinylic proton at C-4, which is part of the α,β-unsaturated ketone system.

-

~0.9-2.5 ppm (multiplets, ~22H): A complex region of overlapping signals corresponding to the methylene and methine protons of the steroid backbone.

-

~0.9 ppm (singlet, 3H) and ~1.2 ppm (singlet, 3H): Two sharp singlets corresponding to the two angular methyl groups at C-18 and C-19.

The ¹³C NMR spectrum shows 19 distinct carbon signals, consistent with the molecular formula. Key resonances include:

-

~220 ppm: The signal for the C-17 ketone.

-

~199 ppm: The signal for the C-3 α,β-unsaturated ketone.

-

~170 ppm and ~124 ppm: Signals for the C-5 and C-4 carbons of the double bond, respectively.[1]

-

~13-55 ppm: A series of signals for the sp³ hybridized carbons of the steroid skeleton.

| Carbon | Chemical Shift (ppm) |

| C-3 | ~199.07 |

| C-17 | ~220.11 |

| C-4 | ~124.11 |

| C-5 | ~170.22 |

| C-10 | ~38.64 |

| C-13 | ~47.47 |

| C-18 | ~13.70 |

| C-19 | ~17.39 |

| (Note: These are representative chemical shifts and may vary slightly depending on the solvent and experimental conditions.[1]). |

The final assembly of the structure is achieved through the analysis of 2D NMR data.

Caption: The role of 1D and 2D NMR in assembling the final structure.

For example, an HMBC correlation between the C-4 vinylic proton and the C-3 ketone carbon would confirm their proximity within the α,β-unsaturated system. Similarly, correlations from the angular methyl protons to the quaternary carbons at C-10 and C-13 would firmly establish their positions.

Conclusion

The structure elucidation of 4-Androstene-3,17-dione is a systematic process that relies on the complementary information provided by multiple spectroscopic techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy identifies the key functional groups (two distinct ketones and a double bond), and a suite of NMR experiments reveals the precise connectivity and stereochemistry of the carbon skeleton. This integrated approach provides an unambiguous and self-validating confirmation of the molecular structure, a foundational practice in modern chemical research and drug development.

References

-

PubChem. Androstenedione. [Link]

-

NIST. Androstenedione. [Link]

-

PubChem. (+)-Estr-4-ene-3,17-dione. [Link]

-

Rashid, M. H., et al. (2022). Synthesis and Complete 1H and 13C NMR Analysis of Some 4-Androsten-3-one Derivatives. Molecules, 27(15), 4983. [Link]

-

ResearchGate. Simulated spectrum of androstenedione (2) constructed with the excitation energies and oscillator strengths calculated by the HAM/3 method. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240429). [Link]

-

Eurisotop. 4-ANDROSTENE-3,17-DIONE. [Link]

-

Human Metabolome Database. Showing metabocard for Androstenedione (HMDB0000053). [Link]

-

Parr, M. K., et al. (2011). Metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone: Mass spectrometric identification of urinary metabolites. The Journal of Steroid Biochemistry and Molecular Biology, 127(3-5), 334-345. [Link]

-

FooDB. Showing Compound Androstenedione (FDB021807). [Link]

-

De Cock, K. J., et al. (2006). Metabolism, excretion and detection of androst-4-ene-3,6,17-trione. Steroids, 71(5), 418-424. [Link]

-

Pseudomonas Aeruginosa Metabolome Database. androst-4-ene-3,17-dione (PAMDB120221). [Link]

-

Poon, G. K., et al. (1992). Identification of 4-hydroxyandrost-4-ene-3,17-dione metabolites in prostatic cancer patients by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 576(2), 235-244. [Link]

-

Parr, M. K., et al. (2008). Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control. Rapid Communications in Mass Spectrometry, 22(22), 3565-3573. [Link]

-

ResearchGate. Metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone: Mass spectrometric identification of urinary metabolites. [Link]

-

FooDB. Showing Compound androst-4-en-3,17-dione (FDB030678). [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 1-Benzoyl-3-(2-pyridyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive technical overview of the crystal structure of 1-Benzoyl-3-(2-pyridyl)-2-thiourea, a molecule of significant interest due to the versatile chemical properties of the benzoylthiourea moiety. By elucidating its solid-state conformation and intermolecular interactions, we gain critical insights that can inform the design of novel therapeutics and functional materials. This document serves as a detailed reference, bridging the gap between raw crystallographic data and its practical application in scientific research.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of 1-Benzoyl-3-(2-pyridyl)-2-thiourea

The synthesis of 1-Benzoyl-3-(2-pyridyl)-2-thiourea is typically achieved through a two-step, one-pot reaction. The general methodology involves the in-situ formation of benzoyl isothiocyanate, which then reacts with 2-aminopyridine.

Experimental Protocol:

-

Formation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt, such as potassium or ammonium thiocyanate, in a dry acetone solution. The reaction mixture is typically stirred and refluxed to ensure the complete formation of the benzoyl isothiocyanate intermediate.

-

Reaction with 2-Aminopyridine: A solution of 2-aminopyridine in acetone is then added to the reaction mixture containing the freshly prepared benzoyl isothiocyanate.

-

Product Formation and Isolation: The resulting mixture is stirred, often at room temperature or with gentle heating, to allow for the nucleophilic addition of the amino group of 2-aminopyridine to the isothiocyanate, yielding the desired 1-Benzoyl-3-(2-pyridyl)-2-thiourea product. The product, which is typically a solid, can then be isolated by filtration after pouring the reaction mixture into ice-water.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as an ethanol/dichloromethane mixture, to obtain a high-purity crystalline solid[1].

Causality Behind Experimental Choices: The use of dry acetone is crucial as benzoyl isothiocyanate is sensitive to moisture. The in-situ generation of the isothiocyanate ensures its immediate use in the subsequent reaction, minimizing potential side reactions or degradation. The choice of recrystallization solvent is determined by the solubility profile of the compound, aiming for high solubility at elevated temperatures and low solubility at room temperature to maximize the yield of pure crystals.

Crystal Growth

The growth of single crystals of sufficient size and quality is a critical and often challenging step. For 1-Benzoyl-3-(2-pyridyl)-2-thiourea, slow evaporation of a saturated solution is a common and effective method.

Experimental Protocol:

-

Preparation of a Saturated Solution: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., acetone, ethanol, or ethyl acetate/acetone) at room temperature or with gentle heating.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over a period of several days to weeks. This slow process allows for the ordered arrangement of molecules into a crystal lattice.

-

Crystal Harvesting: Once well-formed, single crystals of appropriate dimensions (typically 0.1-0.3 mm) are carefully selected and harvested from the solution[2][3].

Self-Validating System: The quality of the grown crystals can be initially assessed under a polarized light microscope. High-quality crystals will exhibit uniform extinction under polarized light, indicating a single, well-ordered crystalline domain.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state[4].

Data Collection and Processing

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (around 100-150 K) to minimize thermal vibrations and radiation damage[5].

-

Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector[2].

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with the diffractometer software controlling the exposure time and crystal orientation for each frame[6][7].

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections, correct for experimental factors (such as Lorentz and polarization effects), and apply an absorption correction. This results in a file containing the Miller indices (h, k, l) and the corresponding integrated intensities and standard uncertainties for each reflection.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Workflow:

Caption: Experimental workflow for crystal structure determination.

Step-by-Step Methodology:

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal. For 1-Benzoyl-3-(2-pyridyl)-2-thiourea, the space group was determined to be P2₁/n[5][8].

-

Structure Solution: The phase problem is solved using direct methods to obtain an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. This iterative process involves adjusting atomic positions, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[1].

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final results are typically presented in a Crystallographic Information File (CIF).

The Crystal Structure of 1-Benzoyl-3-(2-pyridyl)-2-thiourea

The single-crystal X-ray diffraction analysis of 1-Benzoyl-3-(2-pyridyl)-2-thiourea provides a detailed picture of its molecular conformation and the intermolecular interactions that govern its packing in the solid state.

Crystallographic Data

The fundamental crystallographic parameters for 1-Benzoyl-3-(2-pyridyl)-2-thiourea are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁N₃OS |

| Formula Weight | 257.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.345(3)[5][8] |

| b (Å) | 20.343(6)[5][8] |

| c (Å) | 11.808(2)[5][8] |

| α (°) | 90 |

| β (°) | 90.23(3)[5][8] |

| γ (°) | 90 |

| Volume (ų) | 1290.8(1)[5][8] |

| Z | 4[5][8] |

Molecular Structure and Conformation

The molecular structure of 1-Benzoyl-3-(2-pyridyl)-2-thiourea is characterized by the benzoyl group and the pyridyl ring attached to the central thiourea moiety.

Caption: Molecular structure of 1-Benzoyl-3-(2-pyridyl)-2-thiourea.

A key feature of the molecular conformation is the presence of an intramolecular hydrogen bond between the N-H group adjacent to the benzoyl group and the carbonyl oxygen atom (N-H···O)[5][8]. This interaction forms a pseudo-six-membered ring, which contributes to the planarity of the benzoylthiourea fragment[9]. The molecule adopts a conformation where the thione sulfur atom and the carbonyl oxygen atom are in a trans orientation relative to the C-N bond of the thiourea backbone.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 1-Benzoyl-3-(2-pyridyl)-2-thiourea are linked by intermolecular hydrogen bonds. Specifically, a hydrogen bond is formed between the other N-H group of the thiourea moiety and the thione sulfur atom of an adjacent molecule (N-H···S)[5][8]. These intermolecular interactions play a crucial role in the overall crystal packing, leading to the formation of a stable three-dimensional network.

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 6. Free access to the Cambridge Structural Database | University of Tlemcen [univ-tlemcen.dz]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Search - Access Structures [ccdc.cam.ac.uk]

Tautomeric forms of acylthiourea derivatives

An In-Depth Technical Guide to the Tautomeric Forms of Acylthiourea Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acylthiourea derivatives represent a versatile class of compounds with a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Their chemical behavior and biological function are intrinsically linked to their molecular structure, particularly their capacity to exist in different tautomeric forms. This guide provides a comprehensive exploration of the thione-thiol tautomerism inherent to acylthioureas. We will delve into the fundamental principles governing this equilibrium, detail robust experimental and computational methodologies for characterization, and discuss the profound implications of tautomerism on biological activity. This document is designed to serve as a foundational resource for researchers aiming to synthesize, analyze, and harness the therapeutic potential of these dynamic molecules.

Introduction to Acylthioureas: Synthesis and Significance

Acylthioureas are characterized by a core structure containing an acyl group attached to a thiourea moiety (-C(O)NHC(S)NH-). This unique arrangement of heteroatoms (O, N, S) makes them excellent hydrogen bond donors and acceptors and versatile ligands for metal coordination.[4][5]

The synthesis of acylthioureas is most commonly achieved through a robust and modular two-step, one-pot reaction. The process begins with the reaction of an acid chloride with a thiocyanate salt (such as potassium or ammonium thiocyanate) in an anhydrous solvent like acetone. This generates a highly reactive acyl isothiocyanate intermediate in situ. Subsequent nucleophilic addition of a primary or secondary amine to this intermediate yields the final N,N'-disubstituted acylthiourea derivative.[6][7][8] This synthetic flexibility allows for the creation of extensive libraries of compounds with diverse substituents, which is crucial for structure-activity relationship (SAR) studies.[3] The wide-ranging biological activities reported for this class, from agriculture to medicine, underscore the importance of understanding their fundamental chemical properties.[1][9]

The Phenomenon of Tautomerism in Acylthioureas

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In acylthioureas, the most significant and studied form is proton tautomerism, which involves the migration of a proton.

The Core Equilibrium: Thione vs. Thiol Forms

Acylthioureas primarily exist in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form.[10]

-

Thione Form: This is the amide-like structure, characterized by a carbon-sulfur double bond (C=S), often referred to as the thiocarbonyl group.

-

Thiol Form: This is the imidic acid-like structure, also known as the isothiourea form. It is characterized by a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H), forming a thiol or mercapto group.

The equilibrium between these two forms is a critical aspect of their chemistry, influencing their reactivity, conformation, and interaction with biological targets.

Caption: Tautomeric equilibrium in acylthioureas.

Factors Influencing Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static; it is highly sensitive to environmental and structural factors. Understanding these influences is paramount for predicting and controlling the behavior of acylthiourea derivatives.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[11] Polar protic solvents can stabilize the more polar thione form through hydrogen bonding. Conversely, in some systems, polar solvents can also facilitate the proton transfer required to form the thiol tautomer.[12][13] The study of tautomerism in different solvents is essential, as the dominant form in a non-polar solvent like chloroform may differ significantly from that in a polar aprotic solvent like DMSO.[14][15]

-

Substituent Effects: The electronic nature of the R and R' groups (acyl and amine substituents) can shift the equilibrium. Electron-withdrawing groups can influence the acidity of the N-H protons, potentially favoring the thiol form.

-

pH: The acidity or basicity of the medium can dramatically impact the equilibrium. In acidic conditions, protonation can occur, while in basic conditions, deprotonation can favor the formation of the thiolate anion, which is the conjugate base of the thiol form.[15]

-

Physical State: The dominant tautomer in the solid state, often determined by X-ray crystallography, can differ from the equilibrium mixture present in solution. Crystal packing forces and intermolecular hydrogen bonding in the solid state can lock the molecule into its most stable crystalline conformation.[16][17]

Experimental Characterization of Tautomers

A multi-faceted spectroscopic approach is required to unambiguously identify and quantify the tautomeric forms of acylthioureas in different states and environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is arguably the most powerful technique for studying tautomeric equilibria in solution. It allows for the direct observation of protons and carbons in their distinct chemical environments within each tautomer. The key is to identify signals unique to each form. For the thione form, one expects two distinct N-H proton signals, while the thiol form would exhibit a characteristic S-H proton signal and only one N-H signal. Similarly, the ¹³C NMR chemical shift of the thiocarbonyl carbon (C=S) is significantly different from that of the iminothiol carbon (C=N).

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified acylthiourea derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as its hydrogen-bond accepting nature can help in observing exchangeable protons like N-H.

-

Acquisition:

-

Record a standard ¹H NMR spectrum. Pay close attention to the downfield region (δ 9-14 ppm) where acidic N-H protons typically appear.[1][16] These signals are often broad due to quadrupole effects and chemical exchange.

-

Record a standard ¹³C NMR spectrum. The thiocarbonyl (C=S) carbon is a key indicator, typically appearing far downfield (δ 175-185 ppm).[16][18]

-

-

Deuterium Exchange: To confirm the assignment of N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to N-H (and S-H, if present) will diminish or disappear due to proton-deuterium exchange.

-

Variable Temperature (VT) NMR: If two tautomers are in rapid equilibrium, NMR may only show averaged signals. Acquiring spectra at different temperatures can help to slow down the interconversion, potentially resolving separate signals for each tautomer.[19]

Data Interpretation: Characteristic NMR Signals

| Nucleus | Tautomeric Form | Typical Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| ¹H | Thione (N-H) | 10.0 - 13.5 (often broad)[1][16] | Deshielded protons attached to nitrogen, involved in H-bonding. |

| Thiol (S-H) | 7.0 - 8.0 (can be broad)[15] | Thiol protons are typically more shielded than amide N-H protons. | |

| ¹³C | Thione (C=S) | 177 - 182[16][18] | The thiocarbonyl carbon is highly deshielded. |

| Thiol (C=N) | 150 - 160 | Imino carbons are less deshielded than thiocarbonyl carbons. | |

| Thione (C=O) | 165 - 175[16][18] | Typical chemical shift for an amide/acyl carbonyl carbon. |

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is excellent for identifying key functional groups. The presence or absence of characteristic absorption bands for C=S, N-H, S-H, and C=N groups can provide strong evidence for the dominant tautomeric form, particularly in the solid state.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified acylthiourea derivative directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key vibrational frequencies and compare them to known values for the functional groups of interest.

Data Interpretation: Characteristic IR Absorption Bands

| Functional Group | Tautomeric Form | Characteristic Frequency (cm⁻¹) | Vibrational Mode |

| N-H | Thione | 3150 - 3400[16][18] | Stretching |

| C=O | Both | 1650 - 1700[16][18] | Stretching (often shifted lower by H-bonding) |

| C=S | Thione | 1150 - 1350[16][20] | Stretching (can be coupled with C-N) |

| S-H | Thiol | 2550 - 2600 (often weak) | Stretching |

| C=N | Thiol | 1640 - 1690 | Stretching |

UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy probes the electronic transitions within a molecule. Since the thione and thiol tautomers have different chromophoric systems (C=S vs. C=N), they exhibit distinct absorption spectra. This technique is particularly useful for studying how the tautomeric equilibrium shifts in response to changes in solvent.[12][13]

Experimental Protocol: Solvent-Dependent Analysis

-

Stock Solution: Prepare a concentrated stock solution of the acylthiourea in a solvent in which it is highly soluble (e.g., acetonitrile or DMSO).

-

Solvent Series: Prepare a series of dilute solutions (~10⁻⁵ M) in various solvents of differing polarity and hydrogen-bonding ability (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

-

Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.

Computational and Crystallographic Approaches

Experimental spectroscopy is powerfully complemented by computational modeling and X-ray crystallography, which provide theoretical and definitive structural insights, respectively.

Computational Modeling Workflow

Rationale: Quantum chemical methods, such as Density Functional Theory (DFT), can calculate the relative thermodynamic stabilities of different tautomers. This allows for a prediction of the predominant form in the gas phase or in solution (using solvent models), corroborating experimental findings and providing insights where experiments are ambiguous.

Caption: Workflow for computational analysis of tautomers.

X-Ray Crystallography

Rationale: Single-crystal X-ray diffraction provides an unambiguous, high-resolution structure of a molecule in the solid state.[2] It allows for the precise determination of bond lengths and the positions of all atoms, including hydrogen atoms. This makes it the definitive method for identifying which tautomer is present in the crystal lattice. For example, a C-S bond length characteristic of a double bond (~1.68 Å) versus a single bond (~1.82 Å) clearly distinguishes the thione from the thiol form.[17] It is crucial to remember, however, that this represents a static picture of the most stable form in the solid state, which may not reflect the dynamic equilibrium present in solution.

Biological Significance of Tautomerism

The ability of acylthioureas to exist in multiple tautomeric forms is not merely a chemical curiosity; it has profound implications for their biological activity.

-

Receptor Binding: A specific tautomer may be the "active" form that preferentially binds to a biological target like an enzyme or receptor. The hydrogen bonding pattern, shape, and electrostatic potential of the thione and thiol forms are different, leading to different binding affinities.

-

Pharmacokinetics: Tautomerism can influence key ADME (Absorption, Distribution, Metabolism, Excretion) properties. For instance, the relative lipophilicity of the tautomers can differ, affecting their ability to cross cell membranes.

-

Protonation State: The thiol form is more acidic than the thione form. This difference in pKa can affect the molecule's charge state at physiological pH, which in turn governs its interactions and solubility. The iminothiol/thiourea equilibrium has been shown to be critical for the interaction of certain thiourea-based lipids with DNA, where the cationic form drives complexation.[14]

Therefore, a comprehensive drug design program involving acylthioureas must consider the tautomeric landscape of lead compounds to rationalize SAR and optimize for both potency and pharmacokinetic properties.

Conclusion

The tautomerism of acylthiourea derivatives is a central feature of their chemistry, profoundly influencing their physical, spectroscopic, and biological properties. The thione-thiol equilibrium is a dynamic process governed by a delicate interplay of structural and environmental factors. A rigorous characterization, employing a combination of high-resolution spectroscopy (NMR, IR), UV-Vis analysis, and computational modeling, is essential for any researcher in this field. By understanding and controlling the tautomeric behavior of these molecules, scientists can better design and develop novel acylthiourea derivatives as next-generation therapeutics, agrochemicals, and advanced materials.

References

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]

-

Synthesis, Spectroscopic Studies, and Biological Activities of Acylthiourea Derivatives as Potential Anti-Bacteria Agents. ResearchGate. [Link]

-

Synthesis and Biological Activity of Acylthiourea Derivatives Contain 1,2,3-thiadiazole and 1,3,4-thiadiazole. IJCPS. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health (NIH). [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed. [Link]

-

Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Publishing. [Link]

-

SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity. PubMed. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. ResearchGate. [Link]

-

Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. ResearchGate. [Link]

-

N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides. National Institutes of Health (NIH). [Link]

-

Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. National Institutes of Health (NIH). [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Tautomers of thiourea. ResearchGate. [Link]

-

Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. National Institutes of Health (NIH). [Link]

-

Conformational and crystal structure of acyl thiourea compounds: The case of the simple (2,2-dimethyl-propionyl) thiourea derivative. ResearchGate. [Link]

-

Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal. [Link]

-

Iminothiol/thiourea tautomeric equilibrium in thiourea lipids impacts DNA compaction by inducing a cationic nucleation for complex assembly. PubMed. [Link]

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]

-

Structure of acyl thioureas 134a–d. ResearchGate. [Link]

-

Acyl thiourea derivatives: A study of crystallographic, bonding, biological and spectral properties. ResearchGate. [Link]

-

Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. [Link]

-

Structures of acyl thiourea derivatives 144a–j. ResearchGate. [Link]

-

Iminothiol/thiourea tautomeric equilibrium in thiourea lipids impacts DNA compaction by inducing a cationic nucleation for complex assembly. ResearchGate. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health (NIH). [Link]

-

UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. [Link]

-

Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. [Link]

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

-

Spectroscopic and Theoretical Elucidation of Acylthiourea Derivatives with Antioxidant and Low-Toxicity Profiles. ResearchGate. [Link]

-

Scheme 2: Synthesis of acyl thiourea compounds and their Copper(II) complexes. ResearchGate. [Link]

-

Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PubMed Central. [Link]

-

Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics. [Link]

-

Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. [Link]

-

Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

-

The thione-thiol tautomerism in simple thioamides. SciSpace. [Link]

Sources

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]

- 3. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Acylthiourea Derivatives Con...: Ingenta Connect [ingentaconnect.com]

- 10. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Iminothiol/thiourea tautomeric equilibrium in thiourea lipids impacts DNA compaction by inducing a cationic nucleation for complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 18. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. iosrjournals.org [iosrjournals.org]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of Benzoylthiourea Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylthiourea derivatives represent a versatile class of compounds that have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these molecules. It delves into their diverse applications as antimicrobial, anticancer, and insecticidal agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights. The narrative emphasizes the causality behind experimental choices and provides a framework for future research and development in this promising area of medicinal chemistry.

A Historical Perspective: The Genesis of a Promising Scaffold

The journey of benzoylthiourea derivatives is intricately linked to the broader exploration of thiourea chemistry. While thiourea itself has been a known entity since the 19th century, the systematic investigation into its acylated derivatives gained significant momentum in the mid-20th century. Early explorations into the synthesis and reactivity of acyl isothiocyanates laid the foundational groundwork for the creation of a vast library of N-acylthiourea derivatives, including the benzoylthiourea scaffold.

A pivotal advancement in this field was the development of the Douglass and Dains method , a foundational synthetic route that involves the reaction of amines with in situ generated acyl isothiocyanates. This method proved to be a robust and versatile approach for synthesizing a wide array of N-acylthiourea derivatives, thereby enabling extensive structure-activity relationship (SAR) studies. While the initial focus was on fundamental organic synthesis, the diverse biological potential of these compounds soon became apparent, sparking decades of research into their therapeutic applications.

The Core Synthesis: From Benchtop to Biological Screening

The synthesis of benzoylthiourea derivatives is conceptually straightforward, yet offers a high degree of modularity, allowing for the introduction of diverse functional groups to fine-tune their biological activity. The most common and reliable method remains the one-pot reaction involving a benzoyl chloride, a thiocyanate salt, and a primary amine.

General Synthetic Protocol

The following protocol outlines a standard procedure for the synthesis of N-benzoyl-N'-arylthiourea derivatives.[1][2][3][4][5]

Step 1: Formation of Benzoyl Isothiocyanate

-

To a solution of ammonium thiocyanate or potassium thiocyanate (1.2 equivalents) in a dry aprotic solvent such as acetone or acetonitrile, a solution of the desired benzoyl chloride (1 equivalent) in the same solvent is added dropwise with stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., refluxed for 1 hour) to facilitate the formation of the benzoyl isothiocyanate intermediate. The formation of a salt byproduct (ammonium or potassium chloride) is observed as a precipitate.

Step 2: Reaction with Primary Amine

-

To the reaction mixture containing the in situ generated benzoyl isothiocyanate, a solution of the desired primary amine (1 equivalent) in the same solvent is added.

-

The mixture is then stirred, often with heating (e.g., reflux for 1-3 hours), to promote the nucleophilic addition of the amine to the isothiocyanate, yielding the final benzoylthiourea derivative.

Step 3: Isolation and Purification

-

Upon completion of the reaction, the mixture is cooled and poured into cold water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure benzoylthiourea derivative.

Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm their structure and purity.[2]

Experimental Workflow: Synthesis of Benzoylthiourea Derivatives

Caption: General workflow for the synthesis of benzoylthiourea derivatives.

A Spectrum of Biological Activities: From Microbes to Malignancies

Benzoylthiourea derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery. Their mechanism of action is often dependent on the specific substituents on the benzoyl and phenyl rings, allowing for targeted therapeutic design.

Antimicrobial Activity: A Battle Against Resistance

The rise of antimicrobial resistance is a pressing global health concern, and benzoylthiourea derivatives have emerged as a promising class of novel antimicrobial agents.[1] Their activity has been demonstrated against a variety of bacterial and fungal pathogens.

Mechanism of Action: A key target for the antibacterial activity of some benzoylthiourea derivatives is DNA gyrase , an essential bacterial enzyme involved in DNA replication, transcription, and repair.[1] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death. Molecular docking studies have provided insights into the binding interactions of these derivatives with the ATP-binding site of the GyrB subunit of DNA gyrase.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of representative benzoylthiourea derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 5a | Escherichia coli | 128 | [1] |

| Pseudomonas aeruginosa | 128 | [1] | |

| Enterococcus faecalis | 128 | [1] | |